molecular formula C15H16ClF3N2O2 B2943199 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339110-28-0

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No. B2943199
CAS RN: 339110-28-0
M. Wt: 348.75
InChI Key: UPHHLQAYZPXCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . The compound also contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring and the spirocyclic system . The trifluoromethyl group is an electron-withdrawing group, and it would impact the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is nucleophilic and can undergo electrophilic substitution . The trifluoromethyl group might undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might impact its solubility and stability .

Scientific Research Applications

Synthesis and Structural Properties

  • Regioselective Synthesis Techniques: The base and acyl chloride influence on the regioselectivity of acylation for related compounds, leading to the development of specific pyrroline derivatives, showcases advances in synthetic chemistry that could apply to the synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene derivatives (Koszytkowska-Stawińska et al., 2004).
  • Asymmetric Synthesis: Research on the asymmetric construction of the azaspiro[5.6]dodec-9-ene system highlights methodologies that could be applicable for producing enantioselectively enriched forms of the compound, which is critical for the synthesis of marine natural toxins (Ishihara et al., 2002).

Applications in Drug Discovery and Organic Synthesis

  • Building Blocks for Natural Product Synthesis: The development of novel synthetic pathways to azaspiro[5.6]dodec-9-ene derivatives provides essential building blocks for the synthesis of complex natural products and potential drug candidates. The exploration of these pathways enhances our understanding of spirocyclic compound synthesis (Iusupov et al., 2022).
  • Chemical Diversity and Drug Discovery: The diversity-oriented synthesis of azaspirocycles, including compounds related to 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene, demonstrates the potential for these structures in drug discovery. These methods provide rapid access to a variety of functionalized pyrrolidines, piperidines, and azepines, which are crucial scaffolds in medicinal chemistry (Wipf et al., 2004).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, stability, and other factors . It could potentially be explored for various uses in medicinal chemistry, given the presence of the pyridine ring and the trifluoromethyl group, both of which are common features in many pharmaceutical compounds .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c16-12-9-11(15(17,18)19)10-20-13(12)21-5-3-14(4-6-21)22-7-1-2-8-23-14/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHHLQAYZPXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.